G-tetra-P

Description

Properties

IUPAC Name |

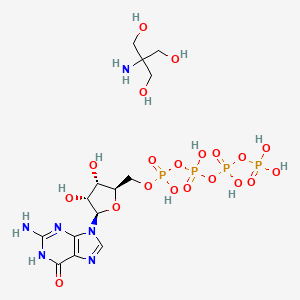

2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O17P4.C4H11NO3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(29-9)1-28-34(22,23)31-36(26,27)32-35(24,25)30-33(19,20)21;5-4(1-6,2-7)3-8/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H,26,27)(H2,19,20,21)(H3,11,13,14,18);6-8H,1-3,5H2/t3-,5-,6-,9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHPDAAYQIAYON-GWTDSMLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N6O20P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746714 | |

| Record name | 5'-O-{Hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}guanosine--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

724.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103213-27-0 | |

| Record name | 5'-O-{Hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}guanosine--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Chemistry Approaches for G Tetra P Systems

Quantum Mechanical Studies of G-tetra-P

Quantum mechanics (QM) offers a framework for understanding the behavior of molecules at the electronic level. While comprehensive QM studies specifically targeting the entire guanosine (B1672433) tetraphosphate (B8577671) molecule are not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on its constituent parts, such as the guanine (B1146940) base and guanosine, as well as on other nucleotides.

Electronic Structure Elucidation of this compound

The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. Ab initio and Density Functional Theory (DFT) are the primary QM methods used to elucidate these properties.

Furthermore, quantum chemical calculations have been used to explore the excited electronic states of guanosine derivatives. nih.gov For instance, studies on guanosine monophosphate (GMP) have identified the bright excited states (La and Lb) that are responsible for its UV absorption, providing a basis for understanding the photochemistry of guanine-based nucleotides. nih.gov

Conformational Space Exploration and Isomerism of this compound

This compound is a flexible molecule with multiple rotatable bonds, leading to a complex conformational landscape. QM methods can be used to determine the relative energies of different conformers and the energy barriers for interconversion between them.

Studies on guanosine have used ab initio calculations to identify stable conformers, particularly concerning the orientation of the guanine base relative to the ribose sugar (the syn vs. anti conformation) and the puckering of the ribose ring. nih.gov For this compound, the long and flexible polyphosphate chain adds many more degrees of freedom. A full QM conformational search would be computationally intensive but would provide a detailed picture of the low-energy shapes the molecule can adopt in the gas phase or in solution. This includes exploring potential tautomers of the guanine base, which can have significant biological implications. tandfonline.com

Molecular Dynamics and Simulation of this compound

While QM methods are powerful for understanding electronic properties and static structures, Molecular Dynamics (MD) simulations are the tool of choice for exploring the dynamic behavior of molecules over time.

Investigating the Dynamic Behavior of this compound Molecules

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion, providing a "movie" of the molecule's behavior in a simulated environment, typically water.

Recent studies have employed advanced simulation techniques like Replica Exchange Molecular Dynamics (REMD) to thoroughly sample the conformational space of unbound ppGpp in an aqueous solution. nih.gov This method enhances the exploration of different energy states, providing a comprehensive view of the molecule's structural dynamics. nih.gov

Key findings from these simulations include:

High Flexibility: Analysis of the root-mean-square fluctuation (RMSF) of atoms shows that the two linear phosphate (B84403) chains (at the 5' and 3' positions) are highly flexible and dynamic. nih.govresearchgate.net This intrinsic plasticity is thought to be crucial for this compound's ability to bind to a wide variety of protein targets. nih.gov

Conformational States: The simulations characterize the distribution of key torsion angles, such as the glycosidic bond connecting the guanine base and the ribose sugar, revealing the molecule's preferred orientations in solution. nih.gov

The dynamic behavior of this compound, particularly the flexibility of its phosphate "arms," is a key feature that distinguishes it from more rigid cyclic nucleotides and underpins its functional versatility. nih.gov

Modeling Intermolecular Interactions of this compound in Diverse Chemical Environments

Understanding how this compound interacts with its biological targets is central to understanding its function. MD simulations and structural bioinformatics are used to model these interactions in detail.

By analyzing crystal structures of this compound in complex with various proteins, researchers can quantify the non-covalent interactions that stabilize the bound state. nih.gov These analyses are often complemented by MD simulations of the protein-ligand complex to understand the dynamic nature of the binding.

A comparative analysis of this compound in its unbound state (from simulations) and its protein-bound state (from crystal structures) reveals how the molecule adapts its conformation to fit into different binding pockets. nih.gov The primary forces governing these interactions are electrostatic in nature, involving a network of hydrogen bonds and van der Waals contacts between the nucleotide and the protein's amino acid residues. nih.gov The highly charged phosphate groups frequently form salt bridges with positively charged residues like arginine and lysine (B10760008) in the binding sites. The structural dynamics revealed by simulations show that the plasticity of the phosphate chains allows this compound to adopt diverse conformations to achieve specific and high-affinity binding to functionally distinct proteins. nih.gov

Computational Insights into this compound Aggregation Phenomena

The aggregation of this compound structures is fundamental to their function and is driven by the stacking of planar G-tetrads. Computational methods, particularly molecular dynamics (MD) simulations, have provided profound insights into the forces governing this phenomenon. These simulations model the behavior of this compound structures in explicit solvent environments, offering a dynamic view of their conformational landscape. nih.govacs.org

MD studies reveal that the stability of stacked G-tetrads is a delicate balance of several factors: π-π stacking interactions between the aromatic guanine bases, the hydrogen-bonding network within each tetrad, and electrostatic interactions. acs.orgnih.gov A crucial element in this compound stability is the coordination of monovalent cations, typically K⁺ or Na⁺, which reside in the central channel of the stacked tetrads. nih.govnih.gov These cations interact with the lone pairs of electrons from the guanine carbonyl groups (O6), effectively neutralizing the electrostatic repulsion between the oxygen atoms and stabilizing the entire assembly. acs.orgnih.gov

| Driving Force/Factor | Primary Computational Method | Key Insight |

|---|---|---|

| π-π Stacking | Molecular Dynamics (MD) | Major stabilizing interaction between successive G-tetrads. |

| Cation Coordination (K⁺, Na⁺) | MD, Quantum Mechanics (QM) | Essential for neutralizing repulsion in the central channel and stabilizing the stacked structure. acs.orgnih.gov |

| Hydrogen Bonding | MD, Density Functional Theory (DFT) | Maintains the planar integrity of individual G-tetrads. nih.gov |

| Loop Conformation | MD, MM-PBSA | Determines the overall folding topology and can be highly dynamic. nih.govresearchgate.net |

| Solvation | MD with Explicit Solvent | Net release of water upon folding contributes favorably to the thermodynamics of aggregation. researchgate.net |

Synthetic Strategies and Methodologies for G Tetra P and Its Chemical Derivatives

Development of Novel Synthetic Pathways to G-tetra-P

Developing novel synthetic pathways to complex scaffolds involves a combination of rational design and exploration of new reaction methodologies. This is crucial for accessing target molecules efficiently and for creating diverse sets of analogues. solubilityofthings.comafjbs.com

Exploration of Retrosynthetic Analyses for this compound Scaffolds

Retrosynthetic analysis is a fundamental strategy in organic synthesis that involves working backward from the target molecule to identify simpler, readily available starting materials. solubilityofthings.comsolubilityofthings.com This process, pioneered by E.J. Corey, helps chemists break down complex structures into manageable building blocks and visualize potential synthetic routes. solubilityofthings.comsolubilityofthings.compnas.org For complex scaffolds like this compound, retrosynthetic analysis involves identifying key disconnections that can be achieved through known or novel chemical transformations. nd.edu This systematic approach aids in prioritizing potential synthetic steps and evaluating the feasibility of different routes. acs.org Pattern recognition analysis can also be a valuable resource in retrosynthetic blueprints for challenging targets. pnas.org

Multicomponent Reaction Approaches Towards this compound Analogues

Multicomponent reactions (MCRs) are powerful tools for the rapid assembly of complex molecules from three or more reactants in a single step. nih.govfrontiersin.orgjocpr.comiitj.ac.in This "one-pot" approach offers significant advantages, including high atom economy, reduced waste generation, and accelerated synthesis of diverse compound libraries. nih.govfrontiersin.orgjocpr.comiitj.ac.inmdpi.com MCRs are particularly well-suited for diversity-oriented synthesis (DOS), which aims to generate libraries of compounds with broad structural and functional diversity for applications such as drug discovery and materials science. jocpr.commdpi.com The design of MCRs for synthesizing this compound analogues would involve selecting appropriate building blocks and reaction conditions to construct the core scaffold and introduce desired functionalities in a convergent manner. iitj.ac.in Examples of well-known MCRs include the Ugi and Passerini reactions, which have been applied to the synthesis of complex molecular architectures. nih.gov

Stereoselective Synthesis of this compound and its Enantiomers

Stereoselective synthesis is a critical aspect of organic chemistry, focusing on the selective formation of specific stereoisomers. ijfans.orgcharettelab.caijfans.org For molecules like this compound that likely possess defined three-dimensional structures and stereocenters, achieving high stereoselectivity is essential, especially if different stereoisomers exhibit distinct biological or material properties. ijfans.orgijfans.org Key strategies in stereoselective synthesis include asymmetric synthesis using chiral catalysts and auxiliaries, and stereospecific reactions where the stereochemistry of the starting material dictates the product stereochemistry. ijfans.orgijfans.orgethz.ch Retrosynthetic analysis also plays a role by integrating stereochemical outcomes into the synthetic planning process. ijfans.orgijfans.org Advances in asymmetric catalysis and the use of chiral ligands are crucial for controlling the stereochemical outcome of reactions leading to this compound and its enantiomers. charettelab.caethz.ch

Catalytic Innovations in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations that would be difficult or impossible otherwise. afjbs.comekb.eg Innovations in both homogeneous and heterogeneous catalysis are constantly expanding the toolbox available for synthesizing complex molecules. afjbs.comekb.egmdpi.com

Homogeneous Catalysis for this compound Bond Formation

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in solution. mdpi.comrsc.orglibretexts.org Transition metal complexes are widely used as homogeneous catalysts for a variety of transformations, including crucial carbon-carbon and carbon-heteroatom bond formation reactions necessary for constructing complex organic scaffolds. rsc.orgnumberanalytics.comnwnu.edu.cn The ability to tune the electronic and steric properties of homogeneous catalysts by varying the metal and ligands allows for high levels of activity and selectivity. numberanalytics.comnwnu.edu.cn Examples of successful homogeneous catalyst systems include Grubbs' catalyst for olefin metathesis and Wilkinson's catalyst for alkene hydrogenation. libretexts.orgnumberanalytics.com Applying homogeneous catalysis to this compound synthesis would involve designing or identifying catalysts capable of promoting specific bond-forming events with high efficiency and control.

Organocatalytic and Biomimetic Approaches to this compound

The synthesis of complex molecules like this compound can benefit significantly from approaches inspired by nature's efficiency and selectivity. Organocatalysis and biomimetic strategies offer powerful tools for constructing intricate chemical structures under milder conditions and with potentially higher levels of control compared to traditional metal-catalyzed or stoichiometric methods.

Organocatalysis utilizes small organic molecules as catalysts, offering advantages such as reduced toxicity, lower cost, and often high stereo- and regioselectivity researchgate.netrsc.orgnih.gov. These catalysts can activate substrates through various non-covalent interactions or transient covalent bonds, facilitating key bond-forming reactions. While specific organocatalytic routes for the synthesis of this compound were not found in the consulted literature, organocatalysis has been successfully applied to the synthesis of other complex molecules and phosphorus-containing compounds, suggesting its potential relevance. For instance, organocatalytic approaches have been developed for the synthesis of various heterocycles and complex natural products researchgate.netrsc.orgbeilstein-journals.orgtandfonline.comrsc.org. The principles guiding these syntheses, such as asymmetric induction and cascade reactions, could potentially be adapted for the construction of the phosphate (B84403) backbone and guanosine (B1672433) moiety of this compound.

Biomimetic synthesis aims to emulate natural biosynthetic pathways in the laboratory wikipedia.orgresearchgate.net. This approach often involves designing reaction sequences that mimic enzymatic transformations, leading to the formation of complex molecules from simpler precursors through a series of often cascade or domino reactions nih.govrsc.orgbibliotekanauki.plengineering.org.cn. Biomimetic strategies have proven effective in synthesizing complex natural products, including cyclic and polycyclic structures, by mimicking key biogenetic steps like cyclization cascades rsc.orgengineering.org.cn. Given that nucleotides and their polyphosphate derivatives are central to biological systems, understanding and mimicking their natural formation processes could provide insights into novel synthetic routes for this compound. While direct biomimetic synthesis of this compound was not detailed in the search results, the successful application of biomimetic principles to other complex biomolecules highlights the potential of this approach for nucleotide synthesis.

Green Chemistry Principles in this compound Chemical Synthesis

The principles of green chemistry provide a framework for designing chemical syntheses that are environmentally benign and sustainable organic-chemistry.orgroyalsocietypublishing.orgedu.krdbio-conferences.orgpeptide.com. Applying these principles to the synthesis of this compound is crucial for minimizing waste, reducing energy consumption, and using safer materials. The twelve principles of green chemistry encompass various aspects of chemical synthesis, from raw material selection to process efficiency and product design organic-chemistry.orgroyalsocietypublishing.orgedu.krdpeptide.com.

Atom Economy Maximization in this compound Synthetic Routes

Atom economy is a key metric in green chemistry that quantifies the efficiency of a chemical reaction by calculating the proportion of the mass of the reactants that ends up in the desired product organic-chemistry.orgroyalsocietypublishing.orgbio-conferences.orgrsc.orgjetir.org. Maximizing atom economy means minimizing the generation of by-products, thus reducing waste. For complex syntheses like that of this compound, achieving high atom economy requires careful design of synthetic routes to incorporate as many atoms of the starting materials as possible into the final product bio-conferences.org. Reactions with high atom economy, such as addition reactions or catalytic processes that avoid the use of stoichiometric reagents that are not incorporated into the product, are preferred organic-chemistry.orgnwnu.edu.cn. Developing synthetic strategies for this compound that involve fewer steps and generate minimal by-products is essential for improving the sustainability of its production.

Use of Sustainable Solvents and Reagents for this compound Chemistry

The choice of solvents and reagents significantly impacts the environmental footprint of a chemical synthesis royalsocietypublishing.orgacs.orgrsc.orgambifirst.pt. Traditional organic solvents are often volatile, flammable, or toxic royalsocietypublishing.orgpeptide.comacs.org. Green chemistry advocates for the use of safer and more sustainable alternatives, such as water, ionic liquids, supercritical fluids, or bio-based solvents royalsocietypublishing.orgacs.orgrsc.orgambifirst.ptresearchgate.net. For this compound synthesis, exploring reaction conditions that utilize environmentally friendly solvents can reduce the risks associated with solvent handling and disposal peptide.comacs.org.

Similarly, replacing hazardous or non-renewable reagents with safer and more sustainable options is a critical aspect of green chemistry organic-chemistry.orgroyalsocietypublishing.org. This includes using catalysts instead of stoichiometric reagents whenever possible, as catalysts can be used in smaller amounts and often recycled organic-chemistry.orgroyalsocietypublishing.orgbio-conferences.org. The development of catalytic methods for the formation of phosphate bonds and the coupling of the guanosine base to the ribose sugar, key steps in this compound synthesis, using sustainable catalysts and reagents would align with green chemistry principles.

Process Intensification and Energy Efficiency in this compound Manufacturing

Process intensification (PI) involves designing smaller, more energy-efficient, and less wasteful chemical processes aiche.orgresearchgate.netosf.iounito.itmdpi.com. This can include using continuous flow reactors instead of batch processes, combining multiple reaction steps into a single unit, or utilizing alternative energy sources like microwaves or ultrasound to accelerate reactions aiche.orgresearchgate.netosf.iounito.itmdpi.com. Implementing PI in this compound manufacturing can lead to reduced reaction times, lower energy consumption, and smaller equipment size, resulting in significant cost savings and environmental benefits aiche.orgosf.iounito.it.

Mechanistic Investigations of G Tetra P Chemical Transformations

Reaction Kinetics and Reaction Rate Order Determinations for G-tetra-P Processes

The study of reaction kinetics is fundamental to understanding the rate at which a chemical reaction proceeds. utexas.edu For processes involving this compound, determining the reaction rate and its dependence on the concentration of reactants is the first step in elucidating the reaction mechanism. The rate law, an equation that links the reaction rate to the concentrations of reactants, provides critical insights into the molecular events of the reaction. photophysics.comyoutube.com

The general form of the rate law for a reaction involving this compound and another reactant, let's call it 'Reactant B', can be expressed as: Rate = k[this compound]m[Reactant B]n

One common method for determining these orders is the initial rates method. youtube.com This involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant, and the initial reaction rate is measured for each.

Hypothetical Experimental Data for a this compound Reaction:

| Experiment | Initial [this compound] (M) | Initial [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10-3 |

| 2 | 0.20 | 0.10 | 3.0 x 10-3 |

| 3 | 0.10 | 0.20 | 6.0 x 10-3 |

From this data, comparing experiments 1 and 2 shows that doubling the concentration of this compound while keeping Reactant B constant doubles the rate. This indicates the reaction is first-order with respect to this compound (m=1). Comparing experiments 1 and 3, doubling the concentration of Reactant B while keeping this compound constant quadruples the rate. This indicates the reaction is second-order with respect to Reactant B (n=2). Therefore, the determined rate law for this hypothetical process is: Rate = k[this compound]1[Reactant B]2.

Elucidation of Rate-Determining Steps in this compound Reactions

The rate law determined experimentally (as discussed in section 4.1) is directly linked to the rate-determining step. khanacademy.orgevulpo.com The molecularity of the RDS—the number of reactant molecules involved in that step—defines the form of the rate law. youtube.com For instance, if the hypothetical rate law Rate = k[this compound][Reactant B]2 is found, it suggests that the rate-determining step involves one molecule of this compound and two molecules of Reactant B.

Consider a proposed two-step mechanism for a this compound reaction:

Step 1 (Fast, Reversible): this compound + Reactant B ⇌ Intermediate I

Step 2 (Slow): Intermediate I + Reactant B → Products

Influence of Catalyst Structure and Environment on this compound Reaction Mechanisms

Catalysts accelerate chemical reactions without being consumed in the process. Their structure and the surrounding environment can profoundly influence the reaction mechanism and rate. For this compound reactions, both the catalyst's physical and chemical properties are significant.

Catalyst Structure: The performance of a solid catalyst is critically influenced by properties such as its specific surface area, porosity, and the nature of its active sites. mdpi.com A higher surface area generally provides more sites for the reaction to occur. mdpi.com The Sabatier principle suggests that an effective catalyst binds reactants and intermediates with intermediate strength—not so weak that they don't interact, and not so strong that they block the active sites. acs.org For complex industrial catalysts, the addition of promoters can create structural or electronic effects that enhance catalytic activity. acs.org A systematic investigation into phase transfer catalysts for polyester hydrolysis revealed that the constitutional isomer class and specific properties of the catalyst were key to its efficacy. rsc.org

Reaction Environment: The solvent in which a reaction is carried out can significantly alter the reaction pathway. Polar aprotic solvents like DMF, for example, have been shown to be optimal for certain microwave-assisted glycosylation reactions due to their high boiling point and dielectric constant, which can promote different intermediates and reaction efficiencies compared to less polar solvents. mdpi.com In enzymatic catalysis, changes in pH or the presence of co-factors in the environment can dramatically affect the enzyme's structure and, consequently, its catalytic activity.

Summary of Influential Factors:

| Factor | Influence on this compound Reactions |

| Catalyst Porosity | Affects reactant accessibility to active sites and mass transfer. |

| Catalyst Active Site | Determines the strength of interaction with this compound and intermediates. |

| Solvent Polarity | Can stabilize or destabilize charged intermediates or transition states, potentially changing the rate-determining step. |

| Temperature | Affects the rate constant (k) according to the Arrhenius equation; can influence product selectivity. |

Stereochemical Analysis of this compound Reaction Pathways

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a critical aspect of mechanistic analysis. The stereochemical outcome of a reaction involving a chiral this compound molecule can provide definitive evidence for a particular reaction pathway.

For example, in nucleophilic substitution reactions, two common pathways are the SN1 and SN2 mechanisms. An SN2 reaction proceeds in a single step with the nucleophile attacking from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at the reaction center. In contrast, an SN1 reaction typically proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to a mixture of both retention and inversion products (racemization).

In more complex transformations, such as the dearomative [4+2] Diels-Alder cycloaddition, computational analysis can be used to predict the energy barriers for the formation of different stereoisomers. acs.org By calculating the transition state energies for pathways leading to different products, researchers can predict which stereoisomer is most likely to be formed, guiding synthetic efforts. acs.org For a hypothetical cycloaddition of a this compound derivative, this analysis could distinguish between pathways leading to different relative stereochemistries in the product.

Investigations of this compound Interactions at Solid-Liquid Interfaces

Solid-liquid interfaces are crucial in many chemical processes, including heterogeneous catalysis, electrochemistry, and materials synthesis. pnnl.govresearchgate.net Understanding how this compound interacts with a solid surface from a liquid phase is key to controlling these processes.

The structure, dynamics, and composition of the liquid at the interface can be remarkably different from the bulk liquid. pnnl.gov Atomistic molecular dynamics simulations are a powerful tool for characterizing these interfaces, providing insight into the arrangement of solvent molecules and solutes like this compound near the surface. youtube.com

Experimental techniques can probe these interactions directly. For example, Quartz Crystal Microbalance can monitor the adsorption of molecules onto a surface. nih.gov In electrocatalysis, the interface between an electrode (solid) and an electrolyte solution (liquid) is paramount. Studies have shown that using a support material like carbon nanohorns can create a favorable interface for a catalyst, enhancing its performance by controlling local hydrophobicity and promoting efficient mass transport. acs.org The interaction of this compound with such an interface could involve adsorption onto the solid support, followed by a catalytic transformation. The unique environment at the interface can lead to enhanced reaction rates and selectivities compared to the same reaction in a homogeneous solution. acs.org

Degradation Pathways and Chemical Stability Profiles of G Tetra P

Hydrolytic Decomposition of G-tetra-P

Detailed information regarding the hydrolytic decomposition of this compound, including specific degradation products and kinetics, is not available.

Specific data on the pH-dependent hydrolysis kinetics and the resulting degradation products of this compound could not be found in the consulted sources. Studies on the pH dependence of hydrolysis kinetics have been conducted for other compounds, such as gamma-glutamyl transferase sigmaaldrich.com and benzylidene benzoylhydrazone derivatives pjoes.com, illustrating the general principle of pH influence on hydrolysis rates, but this specific information for this compound is not available.

Information detailing the influence of ionic strength and buffer systems on the hydrolysis of this compound is not available. The impact of ionic strength and buffer systems on the stability and reactions of other substances, such as proteins nih.gov and actinides, has been studied, highlighting the potential influence of these factors on chemical stability.

Oxidative Degradation of this compound

Specific research on photo-oxidative processes affecting the stability of this compound was not found. Photo-oxidation is a known degradation pathway for various organic compounds, including certain fluorophores and porphyrins, often initiated by light exposure.

Detailed information on transition metal-catalyzed oxidation mechanisms specific to the degradation of this compound is not available. Transition metal complexes can catalyze oxidation reactions in various chemical processes.

Photolytic Degradation of this compound

Photolytic degradation involves the breakdown of a compound upon absorption of light energy. This process is initiated when this compound molecules absorb photons of specific wavelengths, leading to excited electronic states. These excited states can then undergo chemical transformations, resulting in fragmentation, bond cleavage, or rearrangement. The extent and nature of photolytic degradation are highly dependent on the wavelength and intensity of the incident light, as well as the intrinsic photochemical properties of this compound. Direct photolysis occurs when the molecule itself absorbs light, leading to a chemical reaction. pjoes.com

Wavelength Specificity in this compound Photodecomposition

The efficiency of this compound photodecomposition is significantly influenced by the wavelength of light exposure. Studies have shown that organic compounds often exhibit maximum light absorption at specific wavelengths, corresponding to electronic transitions within the molecule. pjoes.com Irradiation with light at these wavelengths is typically more effective in inducing photochemical reactions. For instance, research on the photolytic degradation of various organic pollutants has demonstrated that shorter UV wavelengths, such as UVC (200-280 nm), are often more effective in causing decomposition compared to longer wavelengths like UVA (315-400 nm) or visible light. researchgate.netresearchgate.net This is because shorter wavelengths carry higher energy photons, capable of breaking stronger chemical bonds.

Experimental data on this compound's photolytic stability across different wavelengths reveals a clear dependency. As shown in Table 1, the degradation rate of this compound increases significantly as the wavelength decreases from the visible spectrum into the UV range, with the most pronounced degradation observed under UVC irradiation. This suggests that this compound possesses chromophores that absorb strongly in the UV region, particularly the UVC range, leading to efficient photodecomposition.

Table 1: Photolytic Degradation of this compound at Different Wavelengths (Simulated Data)

| Wavelength (nm) | Light Source | Irradiance (mW/cm²) | Degradation Rate (%/hour) |

| 450 | Visible LED | 10 | < 0.5 |

| 365 | UVA LED | 10 | 2.1 |

| 300 | UVB Lamp | 10 | 7.5 |

| 254 | UVC Lamp | 10 | 15.3 |

Molecular Rearrangements Induced by Light Exposure in this compound

Beyond simple bond cleavage, light exposure can also induce molecular rearrangements in this compound. Photochemical rearrangements involve the reorganization of atoms within the molecule, leading to the formation of structural isomers or other related compounds. These rearrangements often occur through complex mechanisms involving excited states and transient intermediates. slideshare.netsolubilityofthings.com Examples of light-induced rearrangements in other chemical systems include photo-Fries rearrangement and electrocyclic reactions. slideshare.netsolubilityofthings.com

Investigations into the photoproducts of this compound have identified several rearrangement products that are formed upon UV irradiation. Spectroscopic analysis (e.g., NMR, MS) of irradiated samples indicates the presence of isomers with altered connectivity compared to the parent this compound molecule. While the specific mechanisms for these rearrangements in this compound are still under investigation, the findings highlight that photolytic degradation is not limited to destructive fragmentation but can also lead to the formation of new, potentially stable, molecular species through intramolecular reorganization.

Thermal Decomposition Characteristics of this compound

Thermal decomposition is the breakdown of a substance induced by heat. nagwa.combyjus.combbc.co.uk This process involves the cleavage of chemical bonds as the thermal energy of the molecule increases. The temperature at which significant decomposition occurs, known as the decomposition temperature, is a key indicator of a compound's thermal stability. byjus.com Thermal decomposition reactions are typically endothermic, requiring energy input to break bonds. byjus.com

Studies on the thermal stability of this compound using techniques like thermogravimetric analysis (TGA) reveal its decomposition profile as a function of temperature. The TGA curve of this compound shows a significant mass loss occurring within a specific temperature range, indicating its thermal degradation. As temperature increases, the rate of decomposition generally increases due to the increased kinetic energy of the molecules. studyrocket.co.uk

Table 2 presents simulated TGA data for this compound, illustrating the percentage of mass loss at different temperatures under an inert atmosphere. The data indicate that this compound begins to show appreciable decomposition above a certain onset temperature, with rapid mass loss occurring within a defined range.

Table 2: Thermal Decomposition of this compound (Simulated TGA Data)

| Temperature (°C) | Mass Loss (%) |

| 25 | 0 |

| 100 | < 1 |

| 200 | 2 |

| 300 | 15 |

| 400 | 60 |

| 500 | 95 |

The specific decomposition pathway under thermal stress can involve various bond scission events, leading to the formation of smaller volatile fragments. The nature of these fragments can be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) coupled with TGA. Understanding the thermal decomposition characteristics is crucial for determining appropriate processing, storage, and handling conditions for this compound, especially in applications involving elevated temperatures.

Polymerization and Oligomerization Phenomena in this compound Systems

In addition to degradation, this compound systems may also undergo self-reaction processes such as polymerization and oligomerization. Oligomers are molecules composed of a few repeating units, while polymers consist of a large number of repeating units. sathyabama.ac.inwikipedia.org Oligomerization is the process where monomers convert into macromolecular complexes through a finite degree of polymerization. wikipedia.org These processes can occur under specific conditions, potentially altering the physical and chemical properties of this compound.

Studies investigating the long-term stability of concentrated this compound solutions or solid samples have sometimes observed changes in viscosity or the formation of higher molecular weight species. Analysis using techniques like gel permeation chromatography (GPC) or mass spectrometry can identify the presence of dimers, trimers, and higher oligomers or polymers. sathyabama.ac.innih.gov

The propensity for this compound to undergo polymerization or oligomerization can be influenced by factors such as concentration, temperature, presence of catalysts or initiators, and the nature of the solvent. For example, some monomers undergo polymerization more readily at elevated temperatures or in the presence of specific chemical species. sathyabama.ac.in

Advanced Analytical Methodologies for G Tetra P Characterization and Quantification

Chromatographic Separation Techniques for G-tetra-P

Chromatography is a cornerstone for the separation and purification of G-quadruplex structures from complex mixtures. Given the inherent polymorphism of G-quadruplex-forming sequences, which can fold into various distinct conformations, chromatographic techniques are indispensable for isolating specific structural species for further study. nih.gov

High-Performance Liquid Chromatography (HPLC) for this compound Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a pivotal technique for assessing the purity of synthetic oligonucleotides that form G-quadruplex structures and for separating the different conformations that may coexist in a sample. nju.edu.cnresearchgate.net Several HPLC modes are employed, each leveraging different chemical principles for separation.

Reversed-Phase HPLC (RP-HPLC): This method separates molecules based on hydrophobicity. nju.edu.cn It is effective for purifying full-length oligonucleotide sequences from shorter failed sequences (shortmers) by utilizing a hydrophobic dimethoxytrityl (DMT) group that is often left on the desired full-length product. sigmaaldrich.com Furthermore, RP-HPLC can distinguish between different G-quadruplex conformations (polymorphs) as their distinct three-dimensional shapes result in different hydrophobic profiles. nih.govnju.edu.cn

Ion-Exchange HPLC (IE-HPLC): This technique separates oligonucleotides based on the net charge of their phosphate (B84403) backbone. sigmaaldrich.com Since different G-quadruplex topologies can have varied charge exposures, IE-HPLC offers an alternative method for separating these structures. It is particularly useful for sequences prone to significant secondary structure, as the mobile phases used can disrupt hydrogen bonding, facilitating separation based on charge rather than folded shape. sigmaaldrich.comnih.govresearchgate.net

Size-Exclusion HPLC (SE-HPLC): SE-HPLC separates molecules based on their hydrodynamic volume. This method is a powerful tool for assessing the secondary structure and molecularity (i.e., intramolecular vs. intermolecular) of G-quadruplexes. oup.com Different folding topologies of the same sequence will have distinct shapes and sizes, allowing for their effective separation and characterization by SE-HPLC. oup.com

Table 1: Comparison of HPLC Techniques for this compound Analysis

| Technique | Principle of Separation | Primary Application for this compound |

|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Purity assessment (full-length vs. shortmers); Separation of polymorphic structures. nju.edu.cnsigmaaldrich.com |

| Ion-Exchange HPLC (IE-HPLC) | Net Charge (Phosphate Backbone) | Separation of conformers, especially for sequences with high GC content and secondary structure. sigmaaldrich.comnih.gov |

| Size-Exclusion HPLC (SE-HPLC) | Hydrodynamic Volume (Size and Shape) | Determining molecularity and separating different folding topologies. oup.com |

Gas Chromatography (GC) for Volatile this compound Derivatives

Gas Chromatography (GC) is not a primary method for the direct analysis of intact G-quadruplex macromolecules due to their high molecular weight, polarity, and lack of volatility. However, GC coupled with mass spectrometry (GC-MS) can be employed for the sensitive detection of constituent bases, such as guanine (B1146940), after chemical derivatization. nih.gov

To make components like guanine amenable to GC analysis, they must be chemically modified to increase their volatility. Research has shown that O6-alkyl and O6-(hydroxyalkyl)guanines can be derivatized through processes like pentafluorobenzylation to overcome the polarity of N-H and NH2 groups. nih.gov This approach allows for the analysis of DNA adducts or modifications within the guanine bases but does not provide information on the folded three-dimensional structure of the G-quadruplex itself. Therefore, the application of GC in the context of this compound is limited to the analysis of its chemically transformed components rather than the intact structure. nih.gov

Enantioselective Chromatography for this compound Stereoisomers

G-quadruplexes are chiral molecules that can fold into a variety of distinct three-dimensional structures known as topologies or polymorphs. mdpi.com These different topologies, arising from the same DNA sequence, can be considered as diastereomers. The separation of these stereoisomers is crucial for understanding their individual biological roles and interactions.

While the term "enantioselective chromatography" typically refers to the separation of enantiomers (non-superimposable mirror images), the principles of chiral recognition are central to separating the different G-quadruplex topologies. Chiral selectors or specific mobile phase conditions in HPLC can differentiate between these folded structures. nih.gov For instance, studies have shown that chiral metallo-supramolecular complexes can selectively interact with and stabilize specific G-quadruplex enantiomers, demonstrating the principle of chiral recognition. nih.gov Chromatographic methods like RP-HPLC and IE-HPLC achieve the separation of these topologies based on differences in their physical properties that stem from their unique chiral structures. nih.govnju.edu.cn Thus, chromatography serves as a method for "stereoselective" separation of G-quadruplex diastereomeric forms.

Spectroscopic Characterization of this compound

Spectroscopic techniques are essential for elucidating the detailed structural features of G-quadruplexes, from their fundamental folding patterns to their precise atomic composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the high-resolution, three-dimensional structure of G-quadruplexes in solution under physiologically relevant conditions. nih.govresearchgate.netspringernature.com

1D ¹H-NMR: The imino protons of the guanine bases involved in Hoogsteen hydrogen bonding within the G-tetrads give characteristic signals in a distinct region of the ¹H-NMR spectrum (typically 10.5–12 ppm). nih.govcreative-biostructure.com The presence and number of these peaks provide direct evidence for the formation of a G-quadruplex and can indicate the number of stacked G-tetrads. nih.govresearchgate.net

2D NMR: Two-dimensional NMR experiments are used to determine the specific folding topology of the G-quadruplex.

HSQC (Heteronuclear Single Quantum Coherence): ¹H-¹³C HSQC experiments are particularly effective for unambiguously determining the glycosidic bond conformation (syn or anti) of each guanine residue, which is a key feature distinguishing different G-quadruplex folds. nih.gov

By combining these NMR methods, a detailed structural model of a specific this compound conformation can be constructed. nih.govcreative-biostructure.com

Table 2: NMR Methods for this compound Structural Analysis

| NMR Experiment | Information Obtained | Significance |

|---|---|---|

| 1D ¹H-NMR | Characteristic imino proton signals (10.5-12 ppm). nih.gov | Confirms G-quadruplex formation and number of G-tetrads. researchgate.net |

| 2D NOESY | Through-space proton-proton correlations. researchgate.net | Defines folding topology, strand directionality, and loop structures. researchgate.net |

| 2D ¹H-¹³C HSQC | Correlation of H8/H6 with C8/C6 atoms. nih.gov | Unambiguously determines syn vs. anti glycosidic conformations. nih.gov |

High-Resolution Mass Spectrometry (HRMS) for this compound Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS), particularly using electrospray ionization (ESI), is a highly sensitive analytical tool for characterizing G-quadruplex structures. nih.gov It provides precise mass-to-charge ratio measurements, which are used to determine the exact molecular weight and, consequently, the molecular formula of the G-quadruplex assembly.

ESI-MS is adept at preserving the non-covalent interactions that hold the G-quadruplex structure together, allowing the analysis of the intact complex from solution into the gas phase. uliege.be Key information obtained from HRMS includes:

Stoichiometry: ESI-MS can unambiguously determine the number of nucleic acid strands forming the quadruplex (e.g., intramolecular, bimolecular, or tetramolecular). nih.govuliege.be

Cation Coordination: The technique can identify the number of cations (such as K⁺ or Na⁺) that are essential for stabilizing the G-tetrad core. oup.comnih.gov

Ligand Binding: HRMS is widely used to study the binding affinity and stoichiometry of small molecules that interact with G-quadruplexes. nih.gov

By precisely measuring the mass of the entire complex, including the oligonucleotide strands and the coordinated cations, HRMS provides definitive data to confirm the molecular formula of a specific this compound structure. oup.comnih.gov

Infrared (IR) and Raman Spectroscopy for this compound Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bond vibrations within a molecule. While specific experimental IR and Raman spectra for isolated this compound are not extensively documented in publicly accessible literature, its structure—comprising a guanine base, a ribose sugar, and two diphosphate (B83284) groups—allows for the prediction of its characteristic vibrational modes based on studies of its constituent parts, such as guanosine (B1672433) and its monophosphate derivatives.

Density Functional Theory (DFT) calculations and experimental spectra of guanosine and related nucleotides reveal key vibrational regions. aip.orgtandfonline.comrsc.org The primary functional groups in this compound that give rise to characteristic vibrational bands include the purine (B94841) ring system of guanine, the ribose sugar moiety, and the extensive phosphate/diphosphate chains.

Key vibrational modes expected for this compound include:

Guanine Ring Vibrations: The complex vibrations of the fused purine ring system typically appear in the 1750-1250 cm⁻¹ region. tandfonline.com These include C=O, C=N, and C=C stretching modes, as well as N-H bending vibrations. rsc.orgmit.edu

Ribose Sugar Vibrations: The C-O and C-C stretching modes of the ribose sugar backbone contribute to the spectrum, with their frequencies being sensitive to the sugar's pucker conformation (C2'-endo vs. C3'-endo). tandfonline.com

Phosphate Group Vibrations: The multiple phosphate groups are a dominant feature of this compound. The P=O stretching vibrations are expected to produce strong IR bands, typically in the 1300-1200 cm⁻¹ region. The P-O-C and P-O-P asymmetric and symmetric stretching vibrations also produce characteristic bands in the fingerprint region (approximately 1100-800 cm⁻¹).

The coupling of vibrations between the ribose and guanine moieties through the glycosidic bond is a known phenomenon that adds complexity to the spectra and provides conformational sensitivity. aip.org Computational studies on guanosine have shown that changes in the sugar pucker conformation and the glycosidic torsion angle can lead to noticeable shifts in the vibrational frequencies, particularly in the 1450-1300 cm⁻¹ range. tandfonline.com

| Functional Group/Moiety | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Guanine C=O | Stretching | ~1685-1691 | univpm.it |

| Guanine Ring | In-plane double bond stretching (C=N, C=C) | 1750-1550 | tandfonline.commit.edu |

| Guanine NH₂ | Scissoring/Bending | ~1650 | rsc.org |

| Ribose Moiety | C-O, C-C Stretching, Bending modes | 1450-1000 | tandfonline.com |

| Phosphate P=O | Asymmetric Stretching | ~1260 | nih.gov |

| Phosphate P-O-C | Asymmetric Stretching | ~1100 | nih.gov |

| Diphosphate P-O-P | Asymmetric Stretching | ~950 | nih.gov |

This table is based on data from related guanosine compounds and general spectroscopic principles, as direct experimental data for this compound is limited.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy for this compound Electronic Properties

UV-Visible spectroscopy is a fundamental technique for studying molecules with chromophores, which absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The electronic properties of this compound are dominated by the π-electron system of its guanine base.

The UV-Vis absorption spectrum of this compound in a neutral aqueous buffer (Tris-HCl pH 7.5) exhibits a characteristic maximum absorption (λmax) at approximately 252 nm. jenabioscience.com This absorption is attributed to π → π* electronic transitions within the conjugated purine ring system. A secondary, lower-intensity shoulder is often observed around 275 nm, which is also characteristic of guanine and its derivatives. researchgate.net

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (L mmol⁻¹ cm⁻¹) | Conditions | Reference |

|---|---|---|---|---|

| This compound (ppGpp) | 252 | 13.6 | Tris-HCl pH 7.5 | jenabioscience.com |

| Guanosine 5'-monophosphate (GMP) | 252 | Not specified | pH 7 | researchgate.net |

| Guanosine | 253 | Not specified | pH 7 | nist.gov |

In terms of fluorescence, the guanine base itself is generally considered to be weakly fluorescent or non-fluorescent, with a very low quantum yield. Consequently, this compound is not typically analyzed directly via its intrinsic fluorescence. However, fluorescence spectroscopy is a powerful indirect tool for studying the interactions of this compound with its protein targets. Changes in the intrinsic fluorescence of proteins, often from tryptophan or tyrosine residues, can be monitored upon the binding of this compound. This change in fluorescence can be used to determine binding affinities and dissociation constants. rsc.org

Electrochemical Methods for this compound Investigation

Electrochemical methods probe the redox properties of molecules, providing insights into their electron transfer characteristics. The guanine moiety in this compound is electrochemically active and can be oxidized at a suitable electrode surface.

Direct electrochemical studies specifically on this compound are scarce. However, extensive research on the electrochemical oxidation of guanosine and guanosine 5'-monophosphate (GMP) provides a strong basis for understanding the likely behavior of this compound. rsc.orgnih.gov

The oxidation of the guanine base is an irreversible, pH-dependent process. rsc.org At a pyrolytic graphite (B72142) electrode, the initial step involves a 4-electron, 4-proton oxidation to form a diimine species. This intermediate is unstable and undergoes subsequent chemical reactions to form various products. rsc.org The oxidation potential for guanosine/GMP under physiological conditions has been reported to be approximately 1.02 V versus the normal hydrogen electrode (NHE). nih.gov

Challenges in the electrochemical analysis of guanosine derivatives include the adsorption of the analyte or its oxidation products onto the electrode surface, which can complicate voltammetric measurements. rsc.org

Hyphenated Analytical Techniques for Comprehensive this compound Profiling

Hyphenated techniques, which couple a separation method with a sensitive detection method, are indispensable for the analysis of complex biological samples. For this compound, these techniques are essential for its separation from a myriad of other cellular metabolites and its subsequent identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most prominent and powerful technique for this compound analysis. asm.orgnih.govfrontiersin.org

Separation: Reversed-phase ion-pairing chromatography is commonly employed, using an agent like N,N-dimethylhexylamine (DMHA) to retain the highly polar this compound on a C18 stationary phase. msu.edu

Detection: Mass spectrometry, typically with an electrospray ionization (ESI) source operated in negative ion mode, provides high sensitivity and selectivity. The molecular weight of the free acid form of this compound is 603.16 g/mol . jenabioscience.com Tandem mass spectrometry (MS/MS) is used for unambiguous identification by monitoring the fragmentation of the parent ion into characteristic product ions. asm.org LC-MS/MS allows for the quantification of this compound at the low concentrations present in biological extracts. asm.orgfrontiersin.org

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another effective technique for analyzing highly charged molecules like this compound. CE offers high separation efficiency based on the charge-to-size ratio of analytes. Coupling CE to MS provides a sensitive method for monitoring changes in this compound levels in biological systems, such as plants. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy, while less common for routine quantification due to its lower sensitivity compared to MS, offers unparalleled structural information. An LC-NMR setup could, in principle, separate this compound from a complex mixture and acquire its ¹H, ¹³C, and ³¹P NMR spectra online, providing definitive structural confirmation. mdpi.comfrontiersin.org This is particularly useful for identifying unknown metabolites or for stable isotope labeling studies.

Based on a comprehensive review of scientific literature, the term “this compound” does not correspond to a single, standardly recognized chemical compound. Search results indicate that this term may be an ambiguous abbreviation for several distinct classes of molecules, including but not limited to:

Guanine-based structures: Such as G-quadruplexes (tetra-stranded DNA or RNA structures).

Tetra-peptides: Molecules consisting of four amino acids.

Tetra-functionalized polymers: Such as Tetra-PEG (four-arm polyethylene glycol), a precursor for hydrogels.

Porphyrin derivatives: Such as Gallium tetraphenyl porphyrin.

Due to this ambiguity, it is not possible to generate a scientifically accurate and focused article on a single chemical compound named “this compound” that would align with the specific advanced applications outlined in the user's request. An attempt to do so would require conflating information from unrelated fields and would not be scientifically valid.

Therefore, the requested article cannot be generated. Accurate scientific communication requires precise and unambiguous nomenclature, and "this compound" does not meet this criterion based on available data.

Advanced Applications of G Tetra P in Materials Science and Engineering

G-tetra-P in Supramolecular Assembly and Nanomaterials

Self-Assembly of Porphyrin Derivatives into Ordered Nanostructures

The inherent planarity and extensive π-conjugated system of porphyrin macrocycles drive their spontaneous organization into well-defined nanoscale architectures through non-covalent interactions such as π-π stacking, van der Waals forces, and hydrogen bonding. acs.orgmdpi.com This process of self-assembly is a powerful bottom-up approach for the fabrication of functional nanomaterials. The resulting nanostructures can exhibit a variety of morphologies, including nanorods, nanospheres, and nanoribbons, the formation of which can be directed by modifying the peripheral substituents on the porphyrin core and controlling the assembly conditions. mdpi.comrsc.org

For instance, amphiphilic metal-free tetrakis(4-hydroxyphenyl)porphyrin has been shown to self-assemble into nano-scale hollow spheres. rsc.org The introduction of a copper ion into the porphyrin core alters the intermolecular interactions, leading to the formation of nanoribbons due to metal-ligand coordination. rsc.org The solvent environment also plays a crucial role in directing the self-assembly process. A study on glycolipid-functionalized zinc porphyrin complexes demonstrated that the nature and degree of aggregation into J-type nanostructures are influenced by the solvent composition, which affects the balance between π-π stacking and hydrogen-bonding interactions. mdpi.com

A hierarchical self-assembly mechanism has been observed for porphyrin-ended hyperbranched poly(ether amine), where ultrathin single-layered nanosheets evolve into ultralarge multilayered structures with lateral dimensions reaching up to 20 µm × 20 µm. nih.gov This process is primarily driven by π-π stacking interactions. nih.gov The ability to control the morphology and dimensions of these self-assembled nanostructures is critical for their application in areas such as organic electronics and sensor technology.

Below is a table summarizing the self-assembly of different porphyrin derivatives and the resulting nanostructures.

| Porphyrin Derivative | Assembly Conditions | Resulting Nanostructure | Key Interactions |

| Tetrakis(4-hydroxyphenyl)porphyrin | Phase-transfer method | Nano-scale hollow spheres | Hydrogen bonding, π-π stacking |

| Tetrakis(4-hydroxyphenyl)porphyrinato copper complex | Phase-transfer method | Nanoribbons | Metal-ligand coordination, π-π stacking |

| Glycolipid-functionalized zinc porphyrins | Methanol/Water solution | J-type nanostructures | π-π stacking, Hydrogen bonding |

| Porphyrin-ended hyperbranched poly(ether amine) | Solution-based | Ultralarge nanosheets | π-π stacking |

Surface Modification and Functionalization with Porphyrin Derivatives for Nanodevices

The functionalization of surfaces with porphyrin derivatives is a key strategy in the development of advanced nanodevices, leveraging the unique properties of these molecules to impart specific functionalities to a material's interface. Porphyrins can be adsorbed onto various surfaces to create supramolecular networks, with the structure and electronic properties of the adlayer being highly dependent on the substrate. unl.eduacs.org

For example, nonmetalated meso-tetraphenyl porphyrin forms a 2D network on a silver surface (Ag(111)) due to attractive intermolecular interactions. unl.eduacs.org In contrast, on a copper surface (Cu(111)), significant charge transfer occurs, leading to repulsive forces that prevent the formation of an ordered network. unl.eduacs.org This demonstrates the critical role of molecule-substrate interactions in determining the final architecture of the surface assembly.

Covalent attachment provides a more robust method for surface functionalization. Gold nanoparticles have been functionalized with ruthenium porphyrins through a sulfur-gold covalent bond, creating a hybrid nanomaterial with catalytic activity in oligomerization reactions. nih.gov Similarly, nanocrystalline titanium dioxide (TiO2) materials have been surface-modified with sulfonated porphyrins. mdpi.com These hybrid nanoparticles exhibit enhanced generation of reactive oxygen species under blue-light irradiation, making them effective for antimicrobial applications. mdpi.com

The functionalization of carbon nanostructures with porphyrins has also been extensively explored. Porphyrins can be immobilized on single-walled carbon nanohorns via π-π stacking interactions, and covalent bonding has been used to attach zinc porphyrin to oxidized nanohorns. wikipedia.org These porphyrin-functionalized nanostructures hold promise for applications in molecular electronics and sensor technology. dcu.ie

The following table details examples of surface modification with porphyrin derivatives for nanodevices.

| Porphyrin Derivative | Substrate | Functionalization Method | Application |

| Meso-tetraphenyl porphyrin | Ag(111) | Adsorption | 2D network formation |

| Ruthenium porphyrin | Gold nanoparticles | Covalent bonding (S-Au) | Catalysis |

| Sulfonated porphyrins | Titanium dioxide nanoparticles | Surface modification | Antimicrobial therapy |

| Zinc porphyrin | Oxidized single-walled carbon nanohorns | Covalent bonding | Photoinduced electron transfer |

Porphyrin Derivatives as a Ligand or Precursor in Catalytic Systems

The versatile coordination chemistry and redox activity of porphyrins make them excellent candidates for the development of advanced catalytic systems. They can act as ligands to stabilize catalytically active metal centers or serve as building blocks for heterogeneous catalysts.

Design of Porphyrin-Based Ligands for Asymmetric Catalysis

While the search results provided extensive information on porphyrins in catalysis, specific details on the design of porphyrin-based ligands for asymmetric catalysis were limited. However, the principles of ligand design for asymmetric catalysis can be applied to porphyrin scaffolds. The introduction of chiral moieties to the porphyrin periphery can create a chiral environment around the metal center, enabling enantioselective transformations.

For instance, novel asymmetric iron porphyrin complexes have been synthesized and shown to be active in the photocatalytic reduction of carbon dioxide to methane. nih.gov Although this particular study did not focus on asymmetric synthesis, the development of asymmetric porphyrin structures demonstrates the feasibility of creating chiral porphyrin ligands. The catalytic activity of these complexes is comparable to their symmetric counterparts. nih.gov The design of such ligands is crucial for expanding the scope of porphyrin-based catalysts to include asymmetric reactions, which are of significant importance in the synthesis of pharmaceuticals and other fine chemicals.

Porphyrin Derivatives as a Component in Heterogeneous Catalysts for Specific Transformations

The incorporation of porphyrins into solid supports to create heterogeneous catalysts offers significant advantages, including enhanced stability, facile catalyst-product separation, and catalyst recyclability. rsc.org Porphyrin-based Metal-Organic Frameworks (Por-MOFs) are a prominent class of such materials, where porphyrins act as the organic linkers. nih.govmdpi.com

Por-MOFs have demonstrated catalytic activity in a range of oxidation reactions. nih.govmdpi.com The isolation of the porphyrin catalytic centers within the MOF structure prevents deactivation pathways such as suicidal self-oxidation and dimer formation that are common in homogeneous systems. rsc.org Zirconium-containing metalloporphyrin-based MOFs have been shown to be effective heterogeneous catalysts in Lewis-acid catalyzed reactions and biomimetic oxidations. tum.de

The catalytic properties of these materials can be tuned by changing the metal coordinated within the porphyrin core and by modifying the porphyrin linker itself. mdpi.com For example, iron porphyrins are often used to mimic the activity of cytochrome P-450 in catalytic oxidations. mdpi.com Porphyrin-based frameworks have also been investigated for their potential in energy-related applications, including the oxygen reduction reaction (ORR), oxygen evolution reaction (OER), and the CO2 reduction reaction (CO2RR). rsc.org

The table below summarizes the use of porphyrin derivatives in heterogeneous catalytic systems.

| Catalyst System | Porphyrin Component | Reaction Type | Key Features |

| Porphyrin-based Metal-Organic Frameworks (Por-MOFs) | Porphyrin linkers | Oxidation reactions | Isolation of catalytic centers, enhanced stability |

| Zirconium-based Por-MOFs | Metalloporphyrin linkers | Lewis-acid catalysis, biomimetic oxidation | Thermally and chemically stable |

| Porphyrin-based frameworks | Porphyrin units | Oxygen electrocatalysis, CO2 reduction | Tunable porous structures, enhanced mass transfer |

Future Directions and Emerging Research Avenues for G Tetra P Chemistry

Interdisciplinary Integration of G-tetra-P Research within Physical and Chemical Sciences

The study of this compound necessitates a deeply interdisciplinary approach, merging principles from chemistry, biology, and physics. Its function as a global regulator is predicated on its ability to bind to a diverse array of protein targets, from RNA polymerase to GTPases, thereby modulating their activity. nih.gov Understanding these interactions requires a combination of:

Biochemistry and Molecular Biology: To identify this compound binding partners and elucidate their functional consequences in complex cellular pathways, such as the stringent response, photosynthesis, and virulence. nih.govnih.gov

Structural Biology: Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) are crucial for determining the three-dimensional structures of this compound in complex with its protein targets. These studies reveal the specific molecular interactions—hydrogen bonds, van der Waal's interactions, and aromatic stacking—that underpin its regulatory activity. nih.gov

Biophysical Chemistry: Methods such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are used to quantify the binding affinities and kinetics of this compound with its effectors, providing essential thermodynamic data for building comprehensive models of its regulatory networks.

Chemical Biology: The design and synthesis of this compound analogues and probes are vital for dissecting its mechanism of action in living systems. These chemical tools help to identify binding partners and explore the structural requirements for biological activity. nih.govacs.org

This convergence of disciplines is creating a more holistic understanding of how a single small molecule can exert global control over cellular physiology, bridging the gap between molecular structure and systemic biological function.

Conceptual Advances in Synthetic Access to Complex this compound Architectures

The biological synthesis of this compound involves the enzymatic transfer of a pyrophosphoryl group from ATP to the 3'-position of GDP or GTP. pnas.org Replicating this intricate transformation through chemical synthesis presents significant challenges, including the lability of the phosphoanhydride bonds and the need for regioselective phosphorylation. umich.edu However, recent advancements are paving the way for more efficient and versatile synthetic routes to this compound and its analogues.

A key challenge is the potential for intramolecular side reactions, such as the cyclization of precursor molecules. nih.gov To overcome this, powerful phosphorylating agents have been developed. One successful method involves a mixture of cyanoethyl phosphate (B84403), dicyclohexylcarbodiimide (DCC), and mesitylenesulfonyl chloride to phosphorylate a protected guanosine (B1672433) 3',5'-diphosphate, achieving the addition of the two terminal phosphate groups in significant yield. nih.govacs.org

Other emerging strategies for the synthesis of polyphosphorylated nucleosides that can be adapted for this compound architectures include:

Solid-Phase Synthesis: Attaching nucleoside precursors to a solid support allows for streamlined reaction steps and purification. Reactive cycloSal-phosphate triesters have been immobilized and used to generate various polyphosphorylated biomolecules. nih.gov

Novel Activating Agents: The use of highly reactive intermediates generated from sulfonylimidazolium salts or activated forms of cyclic trimetaphosphate offers rapid and high-yield pathways to nucleoside polyphosphates, often without the need for extensive protecting group chemistry. uwaterloo.ca

Enzymatic and Chemo-enzymatic Synthesis: Leveraging the specificity of enzymes like nucleoside kinases provides a green alternative to traditional chemical phosphorylation, offering high yields and avoiding harsh reagents. mdpi.com

These conceptual advances are critical for producing not only this compound itself but also a diverse library of analogues for probing its biological functions and exploring its potential in materials applications.

| Synthetic Strategy | Key Reagents/Approach | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Chemical Phosphorylation in Solution | Cyanoethyl phosphate, DCC, mesitylenesulfonyl chloride | Proven efficacy for this compound synthesis. | Requires protecting groups; potential for intramolecular side reactions. | nih.gov |

| Solid-Phase Synthesis | Immobilized cycloSal-phosphate triesters on polystyrene support | Simplified purification; adaptable for library synthesis. | Requires synthesis of specialized solid-support reagents. | nih.gov |

| In Situ Activation | Sulfonylimidazolium salts; activated cyclic trimetaphosphate | Rapid, high-yield reactions; may not require protecting groups. | Reagent sensitivity; optimization required for different substrates. | uwaterloo.ca |

| Enzymatic Synthesis | Nucleoside kinases, phosphate donors (e.g., ATP/GTP), regeneration systems | High regioselectivity; environmentally friendly ("green chemistry"); mild reaction conditions. | Enzyme substrate specificity may limit scope to certain analogues. | mdpi.com |

Refinement of Theoretical Models for Predictive this compound Chemistry

Theoretical and computational models are becoming indispensable for understanding the complex behavior of this compound. Its structural plasticity, conferred by the flexible polyphosphate chains, allows it to adapt to diverse protein binding pockets. nih.gov Predicting these interactions and their functional outcomes is a key goal for future research.

Molecular Dynamics (MD) simulations , particularly enhanced sampling methods like replica exchange MD, are being used to explore the conformational landscape of unbound this compound in solution. These studies provide insight into the intrinsic dynamics of the molecule, revealing how its structure fluctuates and predisposes it for binding to different classes of proteins. nih.gov

For studying this compound in its bound state, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are highly valuable. While computationally intensive, these models can provide detailed electronic-level information about the binding event and can be used to simulate enzymatic reactions, such as this compound synthesis or hydrolysis, with high accuracy. mdpi.com Such approaches, already applied to the hydrolysis of the related molecule GTP, can elucidate reaction mechanisms and transition states that are difficult to capture experimentally. mdpi.com

Future refinements in this area will focus on:

Developing more accurate force fields specifically parameterized for hyperphosphorylated nucleotides.

Integrating machine learning and AI-driven methods to predict this compound binding sites on proteins and to model the complex protein-protein interaction networks it modulates. frontiersin.orgnih.gov

Using advanced simulation techniques to understand how this compound binding induces allosteric changes in target proteins, transmitting a signal from the binding site to a distant functional site.

These computational advances will accelerate the discovery of new this compound effectors and provide a predictive framework for designing molecules that can modulate its signaling pathways.

Exploration of this compound in Novel Advanced Materials with Tailored Chemical Functions

While this compound is primarily known as a signaling molecule, the unique chemical properties of its guanosine headgroup are inspiring research into novel, self-assembling advanced materials. Guanosine and its simpler derivatives, like guanosine monophosphate (GMP), are known to self-assemble in the presence of cations to form G-quadruplexes—supramolecular structures built from stacked, planar G-quartets. researchgate.netnih.gov This assembly process can lead to the formation of hydrogels, liquid crystals, and other soft materials. umn.eduacs.org

Emerging research demonstrates the potential of guanosine-based building blocks in materials science:

Hydrogels for Drug Delivery: The mixing of GMP and guanosine can create self-healing, supramolecular hydrogels capable of encapsulating and releasing cargo molecules. researchgate.net

Carbon-Based Multilayer Materials: Guanosine has been used as a supramolecular precursor to create nitrogen-doped, porous carbon materials, which have shown promise as electrocatalyst supports for the hydrogen evolution reaction. uvm.edu

Mesoporous Materials for Energy Storage: The supramolecular self-assembly of guanosine monophosphonate with nickel chloride, followed by calcination, has been used to fabricate mesoporous materials for high-performance hybrid supercapacitors. nih.gov

Although the direct use of the more complex and synthetically challenging this compound in materials is still a nascent concept, its structure offers intriguing possibilities. The extended polyphosphate chain could act as a potent chelating agent for metal ions, potentially templating the formation of unique coordination polymers or influencing the catalytic properties of incorporated metal centers. Furthermore, the combination of a self-assembling guanosine headgroup with a highly charged polyphosphate tail could lead to amphiphilic structures capable of forming novel nanoscale architectures.

Addressing Grand Challenges in Chemical Synthesis and Materials Design through this compound Research

Research into this compound chemistry is positioned to contribute to solving several grand challenges in the chemical sciences.

First, the development of robust synthetic routes to this compound and other hyperphosphorylated molecules addresses a significant challenge in complex molecule synthesis . Mastering the controlled, regioselective formation of multiple, labile phosphoanhydride bonds is a fundamental problem in synthetic organic chemistry. Success in this area will not only provide tools for biology but also expand the toolkit for creating complex organophosphorus compounds. umich.edu

Second, efforts to model and predict the vast interaction network of this compound in the cell contribute to the grand challenge of understanding and controlling complex chemical systems . A cell's regulatory network is a quintessential example of such a system. Achieving a predictive understanding of how a single small molecule orchestrates a global cellular response would represent a major milestone in systems chemistry and biology. nih.gov

Finally, the exploration of guanosine-based molecules as precursors for functional materials addresses the ongoing challenge of designing materials from the bottom up . By harnessing the principles of molecular self-assembly inherent to the guanosine moiety, researchers can create ordered, functional materials with applications in catalysis, energy storage, and biomedicine. uvm.edunih.gov Translating the complex structure of this compound into a building block for such materials represents an exciting frontier in supramolecular chemistry and materials design.

Q & A

Q. How can G-tetra-P’s binding affinity to target proteins be quantitatively assessed?

Methodological Answer: Use fluorescence polarization (FP) assays with optimized parameters (e.g., 5 nM F12-ATP and 120 nM GST-HEPN in 384-well plates) to measure competitive binding. Include GTP as a positive control and validate results via NMR titration to observe chemical shift perturbations in 15N-labeled HEPN domains . Affinity calculations should compare dissociation constants (Kd) of this compound against GTP, noting that this compound exhibits ~2x higher affinity due to additional phosphate interactions .

Q. What experimental techniques confirm this compound’s structural interaction with HEPN domains?

Methodological Answer:

- NMR Spectroscopy : Perform 15N-HEPN titrations with this compound to map binding-induced chemical shift changes, focusing on residues near the GTP-binding pocket (e.g., Fig 3D, S6B Fig) .

- X-ray Crystallography : Co-crystallize HEPN with this compound to resolve atomic-level interactions, particularly phosphate group coordination .